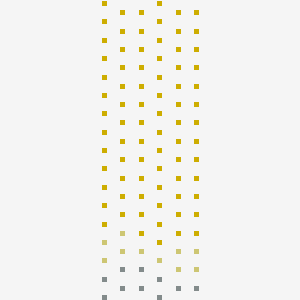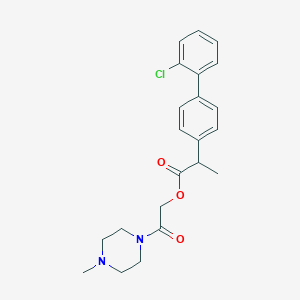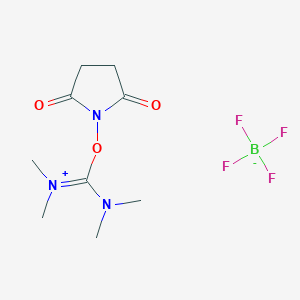
Palladium alloy pgc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium alloy PGC (Palladium-Gold-Copper) is a popular material used in various scientific research applications. This alloy has unique properties that make it suitable for various laboratory experiments. This compound is a combination of three metals: palladium, gold, and copper.
Mecanismo De Acción
The mechanism of action of palladium alloy PGC depends on the specific application. In catalysis, the alloy acts as a catalyst by providing a surface for the reactants to interact. The catalytic activity of this compound is due to the unique electronic structure of the metal atoms. In fuel cells, the alloy acts as an electrode, facilitating the conversion of chemical energy into electrical energy.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. However, the use of this alloy in various scientific research applications can have indirect effects on the environment and human health. The production and disposal of this compound can lead to environmental pollution and contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Palladium alloy PGC has several advantages for laboratory experiments. This alloy has high catalytic activity, stability, and selectivity, making it suitable for various chemical reactions. This compound is also relatively inexpensive compared to other noble metals. However, the use of this compound has some limitations. This alloy can be sensitive to impurities, and its catalytic activity can be affected by the reaction conditions.
Direcciones Futuras
There are several future directions for palladium alloy PGC research. One direction is the development of new synthesis methods that can produce this compound with improved properties. Another direction is the exploration of new applications for this alloy, including in the production of renewable energy and environmental remediation. Additionally, research can focus on the environmental impact of this compound production and disposal, with the aim of reducing pollution and contamination.
Métodos De Síntesis
Palladium alloy PGC is synthesized by a combination of palladium, gold, and copper. The synthesis process involves the reduction of metal salts using a reducing agent. The reduction reaction is carried out in a solution containing metal salts, reducing agents, and stabilizers. The resulting product is then washed and dried to obtain the this compound.
Aplicaciones Científicas De Investigación
Palladium alloy PGC is widely used in various scientific research applications. One of the primary applications of this alloy is in catalysis. This compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions. This alloy is also used in the production of fuel cells, sensors, and electronic devices.
Propiedades
Número CAS |
107373-32-0 |
|---|---|
Fórmula molecular |
Au2Ca10Ga10Pd76 |
Peso molecular |
9580 g/mol |
InChI |
InChI=1S/2Au.10Ca.10Ga.76Pd |
Clave InChI |
ZHCBILLAIKATBT-UHFFFAOYSA-N |
SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
SMILES canónico |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
Sinónimos |
palladium alloy PGC PGC palladium alloy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)










